molecular formula C5H6N2 B1581581 2-Methylpyrimidine CAS No. 5053-43-0

2-Methylpyrimidine

Cat. No. B1581581
CAS RN: 5053-43-0
M. Wt: 94.11 g/mol
InChI Key: LNJMHEJAYSYZKK-UHFFFAOYSA-N
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Description

2-Methylpyrimidine is a pyrimidine derivative . It is a colorless clear liquid .


Synthesis Analysis

Pyrimidines can be prepared via the Biginelli reaction and other multicomponent reactions . Many methods rely on condensation of carbonyls with diamines . A series of 2-methylpyrimidine derivatives were designed as new BCR-ABL inhibitors using a scaffold-hopping strategy .


Molecular Structure Analysis

The molecular formula of 2-Methylpyrimidine is C5H6N2 .


Chemical Reactions Analysis

Pyrimidines can be prepared via the Biginelli reaction and other multicomponent reactions . Many other methods rely on condensation of carbonyls with diamines .


Physical And Chemical Properties Analysis

2-Methylpyrimidine is a colorless clear liquid . Its melting point is -6 - -4 °C and boiling point is 130 - 132 °C at 1013 hPa .

Scientific Research Applications

Diabetes Mellitus

Studies suggest that 2-Methylpyrimidine analogs could impact glucose metabolism. They may act as insulin sensitizers or influence related pathways. Investigating their effects on diabetes mellitus could lead to novel therapeutic approaches.

In addition to these six areas, 2-Methylpyrimidine’s versatility extends to other fields, including antiviral applications, anti-inflammatory effects, and potential as calcium channel blockers. Researchers continue to explore its medicinal chemistry properties, aiming to address previously untreatable conditions . If you’d like further details on any specific application, feel free to ask!

Safety and Hazards

2-Methylpyrimidine is a flammable liquid and vapor. It causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMHEJAYSYZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871111
Record name 2-Methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidine

CAS RN

5053-43-0, 55133-63-6
Record name Pyrimidine, 2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpyrimidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpyrimidine
Source EPA DSSTox
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Record name 2-Methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-methylpyrimidine?

A1: The molecular formula of 2-methylpyrimidine is C5H6N2, and its molecular weight is 94.12 g/mol.

Q2: What are some important spectroscopic data points for 2-methylpyrimidine?

A2: While the provided research doesn't offer specific spectroscopic data for 2-methylpyrimidine itself, it does cover various substituted derivatives. For example, studies have analyzed the normal vibrations of 5-chloro-, 5-bromo-, 5-methyl-, and 2-methylpyrimidines using polarized Raman and infrared spectra, alongside normal coordinate calculations. [] This type of analysis helps elucidate the vibrational frequencies and modes of these molecules, providing valuable information about their structure and bonding.

Q3: How is 4,6-dichloro-2-methylpyrimidine synthesized, and what are its key applications?

A3: 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate in the synthesis of the anticancer drug dasatinib, is synthesized from acetamidine hydrochloride and dimethyl malonate. [] This synthesis involves a cyclization reaction followed by chlorination using phosphorus oxychloride.

Q4: Can you describe the synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7) from 2-methylpyrimidine-4,6-diol?

A4: FOX-7, a powerful explosive, can be synthesized by nitrating 2-methylpyrimidine-4,6-diol, followed by hydrolysis of the intermediate 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione. [] Optimization of reaction conditions can achieve yields greater than 90% and allow for the recycling of spent acid.

Q5: How does the reaction of 5-substituted-2-methylpyrimidines with the Vilsmeier complex lead to the formation of liquid crystalline 2',5-bipyrimidines?

A5: 5-Substituted-2-methylpyrimidines can be reacted with the Vilsmeier reagent to yield immonium salts and acroleins. [] These intermediates can then be condensed with aromatic amidines to generate 2',5-disubstituted-2',5'-bipyrimidines, many of which exhibit liquid crystalline properties, particularly smectic mesophases, over a wide temperature range.

Q6: What is the biological significance of 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP)?

A6: AmMP is a key intermediate in the thiamin (Vitamin B1) salvage pathway. [, ] It can be transported into cells by the ATP-binding cassette transporter system ThiXYZ and subsequently converted to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) for thiamin biosynthesis. []

Q7: What role does the enzyme ThiC play in thiamin biosynthesis?

A7: ThiC, a radical S-adenosylmethionine (AdoMet) enzyme, is crucial for synthesizing the thiamin pyrimidine HMP-P from the purine intermediate 5-aminoimidazole ribotide. [] It requires a [4Fe-4S] cluster for activity and undergoes multiple turnovers during catalysis. [, ]

Q8: How does the availability of thiamin precursors like HMP and AmMP affect phytoplankton growth?

A8: Research indicates that certain haptophyte algae, such as Emiliania huxleyi, exhibit better growth when supplied with HMP or AmMP compared to thiamin itself, particularly under environmentally relevant concentrations. [] This highlights the importance of these precursors in supporting phytoplankton growth and potentially influencing community structure in marine ecosystems.

Q9: What is the role of TenA proteins in thiamin metabolism?

A9: TenA proteins, found in two subfamilies (TenA_C and TenA_E), are involved in thiamin salvage pathways. [] TenA_C proteins hydrolyze the thiamin breakdown product amino-HMP to HMP, while TenA_E proteins hydrolyze both amino-HMP and its N-formyl derivative. [] Studies in Arabidopsis have demonstrated the importance of TenA_E in rescuing thiamin biosynthesis mutants and mitigating oxidative stress. []

Q10: How do structural modifications of 2-methylpyrimidine derivatives impact their biological activity?

A10: Research on the synthesis of N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine, a potential lung scintigraphic agent, highlights the impact of structural modifications on biodistribution. [] This compound exhibits high lung uptake in mice, suggesting its potential for lung imaging. Furthermore, studies on various 5-substituted 2-methylpyrimidine derivatives reveal their liquid crystal properties are influenced by the nature and position of substituents. []

Q11: What is known about the stability of 2-methylpyrimidine derivatives under various conditions?

A11: While specific stability data for 2-methylpyrimidine is limited in the provided research, several studies touch upon the stability of its derivatives. For instance, the radioiodinated N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine shows in vitro stability for 24 hours. [] Additionally, research on the lactim-lactam tautomerism of 5-substituted 4-hydroxy-2-methylpyrimidines investigates their equilibrium in various solvents, offering insights into their stability and behavior under different conditions. [, ]

Q12: Is there information on the toxicity and safety of 2-methylpyrimidine and its derivatives?

A12: While the provided research mainly focuses on the synthesis and properties of 2-methylpyrimidine derivatives, some studies touch upon their biological activity and potential applications. For instance, research on 1-(4-amino-2-methylpyrimidine-5-yl)-methyl-3-(2-chloroethyl)-3- nitrosoureahydrochloride (ACNU), a 2-methylpyrimidine derivative used clinically, examined its long-term toxicity and carcinogenic potential in rats. [] Results indicated an increased risk of tumors in certain tissues, highlighting the need for comprehensive safety assessments of these compounds.

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